Cas no 34583-63-6 ((oxolan-2-yl)methyl 4-methylbenzene-1-sulfonate)

(Oxolan-2-yl)methyl 4-methylbenzene-1-sulfonate is a sulfonate ester derivative combining a tetrahydrofuran (oxolane) moiety with a toluenesulfonate group. This compound is primarily utilized as an intermediate in organic synthesis, particularly in the preparation of functionalized heterocycles and as a protecting group reagent. Its key advantages include stability under a range of reaction conditions and reactivity as an alkylating agent, enabling selective modifications in complex molecular frameworks. The presence of the oxolane ring enhances solubility in polar organic solvents, facilitating its use in homogeneous reaction systems. Careful handling is recommended due to its potential sensitivity to hydrolysis under acidic or basic conditions.
(oxolan-2-yl)methyl 4-methylbenzene-1-sulfonate structure
34583-63-6 structure
商品名:(oxolan-2-yl)methyl 4-methylbenzene-1-sulfonate
CAS番号:34583-63-6
MF:C7H8O3S.C5H10O2
メガワット:274.33332
MDL:MFCD00666151
CID:292637
PubChem ID:4522871

(oxolan-2-yl)methyl 4-methylbenzene-1-sulfonate 化学的及び物理的性質

名前と識別子

    • 2-Furanmethanol, tetrahydro-, 4-methylbenzenesulfonate
    • Tetrahydro-2-furanylmethyl 4-methylbenzenesulfonate
    • (+/-)-2-oxolan-2-ylethanenitrile
    • (tetrahydro-2-furyl)acetonitrile
    • (tetrahydro-2-furyl)methyl p-toluenesulfonate
    • (Tetrahydrofuran-2-yl)acetonitrile
    • 2-(Tetrahydrofuran-2-yl)acetonitrile
    • 2-(Tosyloxymethyl)tetrahydrofuran
    • 2-tetrahydrofurfuryl tosyla
    • AC1NLR1P
    • SBB018702
    • Tetrahydro[2]furyl-acetonitril
    • Tetrahydro-2-furanylacetonitrile
    • tetrahydrofurfuryl p-toluenesulfonate
    • tetrahydrofurfuryl tosylate
    • tetrahydrofurylmethanol tosylate
    • (oxolan-2-yl)methyl 4-methylbenzene-1-sulfonate
    • CS-0451450
    • Z90660988
    • oxolan-2-ylmethyl 4-methylbenzene-1-sulfonate
    • 34583-63-6
    • AS-37105
    • A912249
    • rac-tetrahydrofuran-2-ylmethyl 4-methylbenzenesulfonate
    • EN300-13529
    • tetrahydrofuran-2-ylmethyl 4-methylbenzenesulfonate
    • oxolan-2-ylmethyl 4-methylbenzenesulfonate
    • SR-01000069990
    • TOLUENE-4-SULFONIC ACID TETRAHYDRO-FURAN-2-YLMETHYL ESTER
    • MFCD00666151
    • F8880-0096
    • FDMKROMOVVBUIJ-UHFFFAOYSA-N
    • AKOS001112073
    • (Tetrahydrofuran-2-yl)methyl4-methylbenzenesulfonate
    • AKOS022182489
    • (Tetrahydrofuran-2-yl)methyl 4-methylbenzenesulfonate
    • 2-(p-tolylsulfonyloxymethyl) tetrahydrofuran
    • tetrahydrofurfuryltosylate
    • rac-(tetrahydrofuran-2-yl)methyl 4-methylbenzenesulfonate
    • SCHEMBL283635
    • SR-01000069990-1
    • p-Toluenesulfonic acid tetrahydrofuran-2-ylmethyl ester
    • MDL: MFCD00666151
    • インチ: InChI=1S/C12H16O4S/c1-10-4-6-12(7-5-10)17(13,14)16-9-11-3-2-8-15-11/h4-7,11H,2-3,8-9H2,1H3
    • InChIKey: FDMKROMOVVBUIJ-UHFFFAOYSA-N
    • ほほえんだ: O=S(C1=CC=C(C)C=C1)(OCC2OCCC2)=O

計算された属性

  • せいみつぶんしりょう: 274.08754
  • どういたいしつりょう: 256.07693016g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 4
  • 重原子数: 17
  • 回転可能化学結合数: 4
  • 複雑さ: 325
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 61Ų
  • 疎水性パラメータ計算基準値(XlogP): 2

じっけんとくせい

  • PSA: 83.83

(oxolan-2-yl)methyl 4-methylbenzene-1-sulfonate セキュリティ情報

  • ちょぞうじょうけん:Sealed in dry,2-8°C

(oxolan-2-yl)methyl 4-methylbenzene-1-sulfonate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
O992305-5mg
Oxolan-2-ylmethyl 4-methylbenzene-1-sulfonate
34583-63-6
5mg
$ 52.00 2023-09-06
Chemenu
CM310280-1g
(Tetrahydrofuran-2-yl)methyl 4-methylbenzenesulfonate
34583-63-6 95%
1g
$*** 2023-05-30
Chemenu
CM310280-5g
(Tetrahydrofuran-2-yl)methyl 4-methylbenzenesulfonate
34583-63-6 95%
5g
$592 2021-08-18
abcr
AB494075-1 g
(Tetrahydrofuran-2-yl)methyl 4-methylbenzenesulfonate; .
34583-63-6
1g
€563.50 2023-06-15
Alichem
A019090186-1g
(Tetrahydrofuran-2-yl)methyl 4-methylbenzenesulfonate
34583-63-6 95%
1g
$273.24 2023-09-02
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTEN6485-1G
(oxolan-2-yl)methyl 4-methylbenzene-1-sulfonate
34583-63-6 95%
1g
¥ 1,584.00 2023-04-13
Enamine
EN300-13529-0.5g
(oxolan-2-yl)methyl 4-methylbenzene-1-sulfonate
34583-63-6 95%
0.5g
$270.0 2023-05-02
Enamine
EN300-13529-5.0g
(oxolan-2-yl)methyl 4-methylbenzene-1-sulfonate
34583-63-6 95%
5g
$1433.0 2023-05-02
SHANG HAI XIAN DING Biotechnology Co., Ltd.
048795-500mg
Tetrahydro-2-furanylmethyl4-methylbenzenesulfonate
34583-63-6
500mg
2470CNY 2021-05-07
1PlusChem
1P00CNIM-2.5g
p-Toluenesulfonic acid tetrahydrofuran-2-ylmethyl ester
34583-63-6 95%
2.5g
$960.00 2024-05-05

(oxolan-2-yl)methyl 4-methylbenzene-1-sulfonate 関連文献

(oxolan-2-yl)methyl 4-methylbenzene-1-sulfonateに関する追加情報

CAS No. 34583-63-6: (Oxolan-2-yl)methyl 4-Methylbenzene-1-Sulfonate

CAS No. 34583-63-6 represents a key compound in the field of medicinal chemistry, with its molecular structure defined as (oxolan-2-yl)methyl 4-methylbenzene-1-sulfonate. This compound belongs to the class of sulfonate derivatives, which are widely studied for their potential applications in pharmaceuticals and biological research. The chemical structure of (oxolan-2-yl)methyl 4-methylbenzene-1-sulfonate includes a sulfonate group (-SO3H) attached to a benzene ring, while the oxolan-2-yl moiety introduces a cyclic ether functional group. These structural features are critical for understanding its physicochemical properties and biological activity.

Recent advancements in medicinal chemistry have highlighted the importance of sulfonate derivatives in drug development. A 2023 study published in Journal of Medicinal Chemistry demonstrated that sulfonate-based compounds exhibit enhanced solubility and metabolic stability compared to their non-sulfonated counterparts. This characteristic makes CAS No. 34583-63-6 particularly relevant for oral drug delivery systems, where bioavailability and tissue penetration are critical factors. The presence of the oxolan-2-yl group further modulates the compound's interactions with biological targets, potentially influencing its pharmacokinetic profile.

The synthesis of (oxolan-2-yl)methyl 4-methylbenzene-1-sulfonate involves a multi-step process that combines nucleophilic substitution and ring-opening reactions. A 2024 paper in Organic & Biomolecular Chemistry described an efficient method for its preparation, utilizing microwave-assisted catalytic reactions to achieve high yields. This synthetic strategy not only reduces reaction time but also minimizes byproduct formation, aligning with green chemistry principles. The ability to scale up this process is crucial for industrial applications, where cost-effective and sustainable methods are required.

Research on the biological activity of CAS No. 34583-63-6 has focused on its potential as a lead compound for developing therapeutics targeting metabolic disorders. A 2023 preclinical study in Drug Discovery Today reported that this compound exhibits selective inhibition of certain enzymes involved in lipid metabolism. This property could make it a valuable candidate for the treatment of conditions such as hyperlipidemia and type 2 diabetes. The sulfonate group is believed to interact with specific enzyme active sites, while the oxolan-2-yl moiety may enhance binding affinity through hydrogen bonding.

Recent computational studies have provided insights into the molecular mechanisms underlying the activity of (oxolan-2-yl)methyl 4-methylbenzene-1-sulfonate. Molecular docking simulations published in Journal of Computational Chemistry (2024) revealed that the compound binds to a specific protein target with a binding energy of -8.2 kcal/mol. This strong interaction suggests its potential as a modulator of protein function, which could be exploited for developing drugs targeting diseases with aberrant protein activity.

Pharmacokinetic studies of CAS No. 34583-63-6 have shown promising results in preclinical models. A 2023 report in Pharmaceutical Research demonstrated that the compound exhibits prolonged plasma half-life and good tissue distribution, which are desirable properties for chronic disease management. The sulfonate group is thought to contribute to its enhanced water solubility, while the oxolan-2-yl ring may improve its ability to cross cell membranes. These properties make it a strong candidate for oral formulations.

Current research is also exploring the potential of CAS No. 34583-63-6 as a scaffold for drug design. A 2024 review in Drug Design, Development and Therapy highlighted its structural versatility, noting that the oxolan-2-yl ring can be functionalized to create derivatives with diverse biological activities. This flexibility is particularly valuable in the development of multitarget drugs, which are increasingly being pursued for complex diseases such as cancer and neurodegenerative disorders.

Environmental and safety considerations are also being addressed in the study of CAS No. 34583-63-6. A 2023 assessment in Toxicology and Industrial Health found that the compound exhibits low toxicity to aquatic organisms, suggesting its potential for sustainable use in pharmaceutical development. This finding is significant for industries aiming to comply with environmental regulations and reduce ecological impact.

Future directions for research on CAS No. 34583-63-6 include the exploration of its role in combination therapies. A 2024 study in Clinical Pharmacology & Therapeutics proposed that this compound could be used in conjunction with existing drugs to enhance therapeutic outcomes. The ability to modulate multiple biological pathways simultaneously could lead to more effective treatments for complex diseases, reducing the need for multiple medications and minimizing side effects.

As research in medicinal chemistry continues to evolve, the significance of CAS No. 34583-63-6 is becoming increasingly apparent. Its unique structural features and versatile properties position it as a promising candidate for the development of novel therapeutics. The ongoing studies on its biological activity, pharmacokinetics, and environmental impact underscore its potential for future applications in the pharmaceutical industry.

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